molecular formula C14H8F2N2O2 B14099389 3-(2,5-difluorophenyl)quinazoline-2,4(1H,3H)-dione

3-(2,5-difluorophenyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B14099389
M. Wt: 274.22 g/mol
InChI Key: ZXIPUOOICYDBTM-UHFFFAOYSA-N
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Description

3-(2,5-difluorophenyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-difluorophenyl)quinazoline-2,4(1H,3H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with 2,5-difluoroaniline and anthranilic acid.

    Cyclization: The reaction involves cyclization of the starting materials under acidic or basic conditions to form the quinazoline core.

    Oxidation: The intermediate is then oxidized to form the quinazoline-2,4-dione structure.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-difluorophenyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the quinazoline ring.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline-2,4-dione derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(2,5-difluorophenyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline-2,4-dione: A parent compound with similar structural features.

    2,5-Difluoroaniline: A starting material with related chemical properties.

    Other Quinazoline Derivatives: Compounds with modifications on the quinazoline core.

Uniqueness

3-(2,5-difluorophenyl)quinazoline-2,4(1H,3H)-dione is unique due to the presence of the 2,5-difluorophenyl group, which may impart specific chemical and biological properties

Properties

Molecular Formula

C14H8F2N2O2

Molecular Weight

274.22 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C14H8F2N2O2/c15-8-5-6-10(16)12(7-8)18-13(19)9-3-1-2-4-11(9)17-14(18)20/h1-7H,(H,17,20)

InChI Key

ZXIPUOOICYDBTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=C(C=CC(=C3)F)F

Origin of Product

United States

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